(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
Overview
Description
“(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole” is a hydrazone-based compound . Hydrazone compounds are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .
Synthesis Analysis
The synthesis of hydrazone compounds typically involves the action of hydrazine on ketones or aldehydes . For instance, a yellow color solid product 1-((E)-(((E)-4-chlorobenzylidene)hydrazono)methyl)naphthalen-2-ol (NAPCBH) was obtained and recrystalized from the hot methanolic solution .Molecular Structure Analysis
The molecular structure of hydrazone compounds can be analyzed using various techniques such as X-ray diffraction analysis, NMR, HR-MS, UV-Vis spectroscopic, cyclic voltammetry, differential pulse voltammetry techniques, and DFT calculations .Chemical Reactions Analysis
Hydrazone compounds have been found to be highly selective and sensitive in detecting certain ions. For example, a hydrazone-based chemosensor was developed for highly selective and sensitive detection of Cu2+ and F− ions in dimethyl sulfoxide (DMSO) solvent .Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds can be analyzed using various techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), tunable resistive pulse sensing (TRPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) .Future Directions
Hydrazone compounds have shown potential in various fields due to their unique biological action and excellent coordination ability . Future research could focus on exploring their potential applications in areas such as cancer treatment, detection of metal ions and anions, and other therapeutic fields .
Mechanism of Action
Target of Action
It is known that hydrazones, a class of organic compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Hydrazones are known to interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Hydrazones are known to affect various biochemical pathways, including those involved in cell death and inflammation .
Pharmacokinetics
Hydrazones are generally known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Hydrazones are known to have various effects at the molecular and cellular level, including inducing cell death and reducing inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of hydrazones .
Properties
IUPAC Name |
4-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBODAYVGBGIW-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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